molecular formula C7H10N2 B13583553 2-Azabicyclo[4.1.0]heptane-5-carbonitrile

2-Azabicyclo[4.1.0]heptane-5-carbonitrile

Cat. No.: B13583553
M. Wt: 122.17 g/mol
InChI Key: YBQQFIRKRWVYRB-UHFFFAOYSA-N
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Description

2-Azabicyclo[4.1.0]heptane-5-carbonitrile is a bicyclic organic compound featuring a seven-membered ring system fused with a cyclopropane moiety. Its molecular formula is C₇H₁₀N₂, with a nitrile group (-C≡N) at the 5-position and a nitrogen atom integrated into the bicyclic framework . The SMILES notation (C1CNC2CC2C1C#N) and InChIKey (YBQQFIRKRWVYRB-UHFFFAOYSA-N) provide precise structural descriptors, highlighting its unique stereoelectronic properties . While literature and patent data remain sparse for this compound, derivatives like its hydrochloride salt (CID 164886271) and Boc-protected analogs (e.g., CAS 1239421-67-0) are documented as intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

2-azabicyclo[4.1.0]heptane-5-carbonitrile

InChI

InChI=1S/C7H10N2/c8-4-5-1-2-9-7-3-6(5)7/h5-7,9H,1-3H2

InChI Key

YBQQFIRKRWVYRB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC2C1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-Azabicyclo[4.1.0]heptane-5-carbonitrile involves the transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation. This method enables the formation of functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions . Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[4.1.0]heptane-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azabicyclo[4.1.0]heptane-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[4.1.0]heptane-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to engage in various chemical reactions, leading to the formation of diverse products with potential biological and industrial applications .

Comparison with Similar Compounds

Table 1: Key Structural Features of Azabicyclic Compounds

Compound Name Bicyclic System Ring Size Functional Groups Molecular Formula Key References
2-Azabicyclo[4.1.0]heptane-5-carbonitrile [4.1.0] 7-membered Nitrile (-C≡N) at C5 C₇H₁₀N₂
2-Azabicyclo[2.2.0]hex-5-ene [2.2.0] 6-membered Alkene at C5-C6 C₅H₇N
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] 7-membered Carboxylic acid, thioether C₇H₉NO₃S
2-Azabicyclo[2.2.2]oct-5-ene-4,6-dicarbonitrile [2.2.2] 8-membered Two nitriles, amino group C₁₀H₈N₄

Key Observations :

  • Ring Strain : The [4.1.0] system exhibits lower strain compared to smaller bicyclo[2.2.0] analogs due to larger ring angles .
  • Functional Groups : The nitrile group in 2-azabicyclo[4.1.0]heptane-5-carbonitrile enhances electrophilicity, contrasting with the carboxylic acid in the [3.2.0] system, which is critical for β-lactam antibiotic activity .
  • Applications : Bicyclo[2.2.2] systems (e.g., compound 3i in ) are utilized in drug discovery for their rigid, three-dimensional scaffolds , whereas [4.1.0] derivatives serve as intermediates for functionalization (e.g., Boc-protected variants in ) .

Critical Analysis :

  • The synthesis of 2-azabicyclo[4.1.0]heptane-5-carbonitrile relies on post-cyclization modifications (e.g., chlorocarbonylation in ), whereas smaller bicyclo[2.2.0] systems are constructed via cycloadditions .
  • Bicyclo[3.2.0] systems (e.g., β-lactams) are often biosynthesized or derived from penicillin frameworks, emphasizing their pharmaceutical relevance .

Physicochemical Properties

Table 3: Predicted CCS and Stability Data

Compound Adduct Predicted CCS (Ų) Stability Notes Reference
2-Azabicyclo[4.1.0]heptane-5-carbonitrile [M+H]⁺ 129.2 Moderate polarity; stable in acidic conditions
Bicyclo[2.2.2]octane dicarbonitrile [M+H]⁺ ~150 (estimated) High rigidity; stable under thermal stress
4-Thia-1-azabicyclo[3.2.0]heptane N/A N/A Sensitive to β-lactamase hydrolysis

Insights :

  • The CCS values of [4.1.0] systems align with their moderate molecular weight and compact structure, whereas larger bicyclo[2.2.2] analogs exhibit higher CCS due to increased rigidity .
  • β-Lactam-containing bicyclo[3.2.0] systems face stability challenges in biological environments, limiting their utility without structural modifications .

Q & A

Basic Research Question

  • Molecular Formula : C₇H₁₀N₂ (neutral form) .
  • Reactivity : The nitrile group participates in hydrolysis (to carboxylic acids) and nucleophilic additions. The bicyclic amine undergoes alkylation or acylation at the nitrogen .
  • Stability : Sensitive to strong acids/bases due to strain in the bicyclic system. Storage under inert atmosphere is recommended .

How can stereoselective synthesis of 2-Azabicyclo[4.1.0]heptane-5-carbonitrile be optimized?

Advanced Research Question
Stereocontrol is achieved through:

  • Catalyst Design : Chiral catalysts (e.g., Rh₂(S-PTTL)₄) induce enantioselectivity during cyclopropanation .
  • Protection Strategies : Boc groups direct regioselectivity in ring-opening reactions, minimizing side products .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity in nitrile functionalization .
  • Monitoring : Real-time HPLC or chiral GC tracks enantiomeric excess (ee) during synthesis .

How should researchers address contradictions between predicted and experimental collision cross-section (CCS) values?

Advanced Research Question
Discrepancies between predicted CCS (e.g., [M+H]+ = 129.2 Ų ) and experimental data arise from:

  • Conformational Flexibility : Gas-phase vs. solution-phase structures may differ. Molecular dynamics simulations refine predictions .
  • Adduct Effects : Sodium or potassium adducts ([M+Na]+, CCS = 141.0 Ų) alter ion mobility; calibrate instruments with standards .
  • Validation : Cross-reference with ion mobility-mass spectrometry (IM-MS) and tandem MS/MS fragmentation to confirm assignments .

What methodologies are used to evaluate the biological activity of 2-Azabicyclo[4.1.0]heptane-5-carbonitrile derivatives?

Advanced Research Question

  • Enzyme Inhibition Assays : Test DPP-4 inhibition (relevant to diabetes) using fluorogenic substrates and IC₅₀ determination .
  • Receptor Binding Studies : Screen for orexin receptor antagonism (linked to sleep disorders) via competitive radioligand binding assays .
  • Cellular Models : Assess cytotoxicity and metabolic stability in hepatocyte or microsomal systems .
  • Structural Analogs : Compare activity with related bicyclic amines (e.g., 2-Azabicyclo[3.1.0]hexane derivatives) to establish structure-activity relationships (SAR) .

How can reaction mechanisms for functionalizing 2-Azabicyclo[4.1.0]heptane-5-carbonitrile be elucidated?

Advanced Research Question

  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps in nitrile hydrolysis or amine alkylation .
  • Computational Modeling : Density Functional Theory (DFT) calculates transition states and intermediates for cyclopropanation or ring-opening reactions .
  • Trapping Experiments : Identify short-lived intermediates (e.g., aziridinium ions) using quenching agents .

What computational tools predict the reactivity of 2-Azabicyclo[4.1.0]heptane-5-carbonitrile in novel reactions?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate solvent effects and conformational changes during reactions .
  • Docking Studies : Predict binding modes with biological targets (e.g., DPP-4) using AutoDock or Schrödinger .
  • Machine Learning : Train models on existing bicyclic compound datasets to forecast reaction outcomes or toxicity .

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